N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-16(21(27)24-19-9-5-8-18(22)20(19)23)25-11-13-26(14-12-25)30(28,29)15-10-17-6-3-2-4-7-17/h2-10,15-16H,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNMDFOTCHPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dichlorophenyl group, and the attachment of the phenylethenesulfonyl group. Common reagents used in these reactions may include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide are compared below with N-(2,4-difluorophenyl)-2-(piperazin-1-yl)propanamide (), a compound sharing a propanamide-piperazine scaffold but differing in substituents. Additional structurally related compounds from are excluded due to insufficient similarity.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromatic Substituents :
- The 2,3-dichlorophenyl group in the main compound confers higher lipophilicity (Cl vs. F) compared to the 2,4-difluorophenyl group in the reference compound. This may enhance membrane permeability but reduce aqueous solubility.
- Chlorine’s larger atomic radius and electron-withdrawing nature could alter binding interactions with hydrophobic enzyme pockets or receptors.
The styryl moiety (2-phenylethenyl) enables π-π stacking interactions with aromatic residues in proteins, a feature absent in the simpler piperazine of the reference compound.
Molecular Weight and Complexity :
- The main compound’s higher molecular weight (468.0 vs. 269.29 g/mol) and structural complexity suggest reduced bioavailability under Lipinski’s Rule of Five guidelines, though the sulfonyl group may counterbalance this through improved solubility.
Hypothetical Research Findings
While specific pharmacological data for these compounds is unavailable in the provided evidence, structural analysis suggests:
- The main compound’s sulfonyl and styryl groups could enhance target selectivity (e.g., kinase or protease inhibition) compared to the reference compound.
Biological Activity
N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide is a compound that has garnered attention for its potential pharmacological properties, particularly in relation to neurological and metabolic disorders. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety, a piperazine ring, and a phenylethenylsulfonyl group. Its structural complexity suggests multiple points of interaction with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Dichlorophenyl Group | Enhances lipophilicity and receptor binding |
| Piperazine Ring | Provides structural stability and flexibility |
| Phenylethenylsulfonyl Group | Potentially modulates receptor activity |
Receptor Binding Affinity
Research indicates that compounds related to piperazine derivatives often exhibit significant binding affinities for various neurotransmitter receptors. Specifically, this compound has been evaluated for its interaction with dopamine receptors.
- Dopamine Receptor Affinity : In vitro studies have shown that related compounds demonstrate selective binding to dopamine D2 and D3 receptors. The binding affinities range from to , with some analogues exhibiting high selectivity for D3 over D2 receptors .
Therapeutic Implications
The potential therapeutic applications of this compound are broad, particularly in treating conditions such as obesity and type II diabetes. The modulation of serotonergic systems has been identified as a mechanism through which these compounds may exert their effects.
- Obesity and Metabolic Disorders : Studies suggest that compounds targeting serotonin receptors can lead to weight loss by enhancing satiety signals in the brain . The specific structural features of this compound may enhance its efficacy in these pathways.
Case Study 1: Neurochemical Modulation
A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant effects on behavioral responses in animal models. The results indicated that these compounds could modulate dopaminergic activity, potentially influencing behaviors associated with addiction and reward pathways.
Case Study 2: Weight Management
In another study focused on metabolic effects, the compound was administered to subjects with obesity-related disorders. The findings suggested a reduction in body weight and improvements in metabolic markers after treatment with the compound over an extended period. This aligns with the hypothesis that serotonergic modulation can aid in weight management strategies .
Q & A
Advanced Research Question
- ADME prediction : Tools like SwissADME calculate bioavailability scores, prioritizing low molecular weight (<500 Da) and moderate logP (2–5).
- Metabolite prediction : Machine learning (e.g., MetaSite) identifies vulnerable sites (e.g., sulfonyl groups prone to glucuronidation).
- Free-energy perturbation (FEP) : Guides sulfonyl group modifications to enhance binding free energy (ΔG) without increasing toxicity .
What strategies mitigate off-target effects in vivo for this compound?
Advanced Research Question
- Selectivity screening : Profile against >50 GPCRs, kinases, and ion channels to identify off-target interactions.
- Prodrug design : Masking the sulfonyl group with ester linkages reduces peripheral toxicity.
- Dose-response studies : Establish therapeutic index (LD/ED) in rodent models, focusing on CNS-specific endpoints .
How is the sulfonate group’s stereoelectronic profile optimized for target engagement?
Advanced Research Question
- Quantum mechanical (QM) calculations : Assess electron density maps to optimize sulfonyl oxygen orientation for hydrogen bonding.
- Crystallography : Co-crystallization with target receptors (e.g., D3) validates sulfonate-receptor interactions.
- Isosteric replacement : Testing sulfonamide, sulfone, or phosphonate analogs balances potency and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
